molecular formula C11H22N2 B038192 4-Methyl-1,4'-bipiperidine CAS No. 116797-02-5

4-Methyl-1,4'-bipiperidine

Cat. No.: B038192
CAS No.: 116797-02-5
M. Wt: 182.31 g/mol
InChI Key: MPXFUSKDKWZTPI-UHFFFAOYSA-N
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Description

4-Methyl-1,4'-bipiperidine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Peptide Synthesis : Rodríguez et al. (2019) discussed that diluted 4-methylpiperidine effectively removes Fmoc groups in SPPS-Fmoc/tBu, offering a less harmful and less expensive alternative for peptide synthesis (Rodríguez et al., 2019).

  • Tyrosinase Inhibition : Khan et al. (2005) noted that the 4′-methylbenzyl substitution on bipiperidine is a promising lead for future tyrosinase inhibitors, which has implications for drug design (Khan et al., 2005).

  • Inflammatory Diseases Treatment : Ting et al. (2005) found that bipiperidine amide 14n effectively inhibits CCR3 receptor activity and eosinophil chemotaxis, suggesting its potential as a new treatment for inflammatory diseases (Ting et al., 2005).

  • Analgesics, Neuroleptics, and Antihistamines : Senguttuvan et al. (2013) showed that reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones yields 4-amino-2,6-diaryl-3-methylpiperidines, which show potential as analgesics, neuroleptics, and antihistamines (Senguttuvan et al., 2013).

  • HIV-1 Entry Inhibitor Synthesis : Jiang et al. (2004) presented a method for synthesizing 4-substituted-4-aminopiperidine derivatives, crucial for the efficient synthesis of piperazino-piperidine based CCR5 antagonists like HIV-1 entry inhibitor Sch-350634 (Jiang et al., 2004).

  • Enantioselective Henry Reaction : Noole et al. (2010) described how a catalyst complex derived from bipiperidine and copper(II) acetate hydrate efficiently catalyzes the enantioselective Henry reaction (Noole et al., 2010).

  • Antipsychotic Drug Development : Tashiro et al. (1989) found that chloriminodibenzyl derivatives of 2-oxooctahydroimidazo[1,2-alpha]pyridine-3-spiro-4'-piperidine possess antiapomorphine activity, suggesting their potential as antipsychotic drugs (Tashiro et al., 1989).

  • Thermostable Polymers : Kricheldorf and Awe (1989) demonstrated that nematic polyurethanes derived from 4,4′-dihydroxybiphenyl and 4,4′-bipiperidine show high thermostability and a smectic layer structure in the solid state (Kricheldorf & Awe, 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name

4-methyl-1-piperidin-4-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXFUSKDKWZTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355282
Record name 4-Methyl-1,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116797-02-5
Record name 4-Methyl-1,4′-bipiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116797-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116797-02-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do these 4-methyl-1,4'-bipiperidine derivatives interact with CCR5 and what are the downstream effects of this interaction?

A1: These compounds act as CCR5 antagonists, meaning they bind to the CCR5 receptor on the surface of specific immune cells, primarily CD4+ T cells. [, ] This binding prevents the interaction of CCR5 with its natural ligand, RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). By blocking RANTES binding, these compounds inhibit the cellular entry of HIV-1, which utilizes CCR5 as a co-receptor for infection. [, ] This ultimately reduces viral replication and spread within the body.

Q2: What is the Structure-Activity Relationship (SAR) observed for these compounds and how do structural modifications impact their potency as CCR5 antagonists?

A2: Extensive SAR studies have revealed key structural features influencing the potency of these compounds. [] For example:

  • Phenyl Ring Substitutions: Substitutions at the 4-position of the phenyl ring, such as bromine (Br), trifluoromethyl (CF3), trifluoromethoxy (OCF3), methylsulfonyl (SO2Me), and chlorine (Cl), are generally well-tolerated and contribute to CCR5 antagonism. []
  • Oxime Moiety: Small alkyl substitutions like methyl (Me), ethyl (Et), n-propyl (nPr), isopropyl (iPr), and cyclopropylmethyl at the oxime moiety are favored for enhanced activity. []
  • Right-Hand Side Amide: The 2,6-dimethylnicotinamide N-oxide moiety emerges as the optimal choice for the right-hand side of the molecule, contributing significantly to CCR5 binding affinity. []

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